molecular formula C6H9ClO3 B12652231 (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol CAS No. 73952-83-7

(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

Cat. No.: B12652231
CAS No.: 73952-83-7
M. Wt: 164.59 g/mol
InChI Key: QHRUTSDJBYFWPQ-SLPGGIOYSA-N
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Description

(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol is a complex organic compound characterized by its unique furan ring structure and the presence of a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the Furan Ring: This step involves cyclization reactions to form the furan ring structure.

    Chlorination: Introduction of the chlorine atom at the desired position using chlorinating agents such as thionyl chloride or phosphorus pentachloride.

    Hydroxylation: Introduction of the hydroxyl group using reagents like sodium hydroxide or hydrogen peroxide under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes:

    Scaling up the reactions: Using larger reactors and optimizing reaction conditions to handle bulk quantities.

    Purification: Employing techniques such as distillation, crystallization, or chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Halogen substitution reactions using nucleophiles like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium azide in dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol involves its interaction with specific molecular targets. These interactions may include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interacting with DNA: Modifying gene expression or inducing DNA damage.

    Affecting Cellular Pathways: Modulating signaling pathways involved in cell growth and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    (3R,3aR,6S,6aS)-6-bromo-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol: Similar structure but with a bromine atom instead of chlorine.

    (3R,3aR,6S,6aS)-6-fluoro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol: Similar structure but with a fluorine atom instead of chlorine.

Uniqueness

The presence of the chlorine atom in (3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol imparts unique chemical properties, such as increased reactivity and potential biological activity, distinguishing it from its analogs.

Properties

CAS No.

73952-83-7

Molecular Formula

C6H9ClO3

Molecular Weight

164.59 g/mol

IUPAC Name

(3R,3aR,6S,6aS)-6-chloro-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-ol

InChI

InChI=1S/C6H9ClO3/c7-3-1-9-6-4(8)2-10-5(3)6/h3-6,8H,1-2H2/t3-,4+,5+,6+/m0/s1

InChI Key

QHRUTSDJBYFWPQ-SLPGGIOYSA-N

Isomeric SMILES

C1[C@H]([C@@H]2[C@H](O1)[C@H](CO2)Cl)O

Canonical SMILES

C1C(C2C(O1)C(CO2)Cl)O

Origin of Product

United States

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